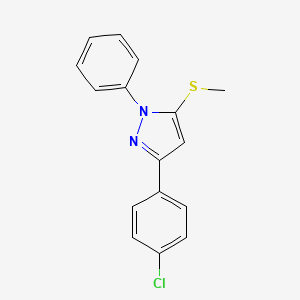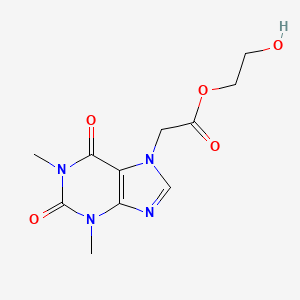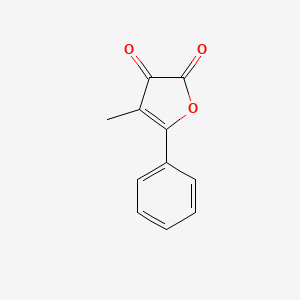
Caproxamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caproxamine is a complex organic compound with the molecular formula C15H25N3O and a molecular weight of 263.38 g/mol . This compound is characterized by the presence of an oxime functional group, an amino group, and a hexanone backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Caproxamine typically involves the reaction of 1-hexanone with 3-amino-4-methylphenylamine and 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Caproxamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Caproxamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Caproxamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Caproxamine can be compared with similar compounds such as:
1-Hexanone, 1-(3-amino-4-methylphenyl)-: Lacks the oxime group, making it less versatile in certain reactions.
1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime: The non-E isomer, which may have different chemical and biological properties.
1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime, (Z)-: The Z isomer, which can exhibit different stereochemical interactions and reactivity.
Properties
CAS No. |
53078-44-7 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline |
InChI |
InChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3/b18-15- |
InChI Key |
ZIWQJHATUBOOFD-SDXDJHTJSA-N |
SMILES |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
Isomeric SMILES |
CCCCC/C(=N/OCCN)/C1=CC(=C(C=C1)C)N |
Canonical SMILES |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)

![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)






